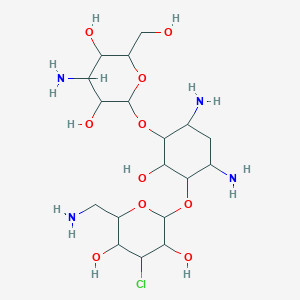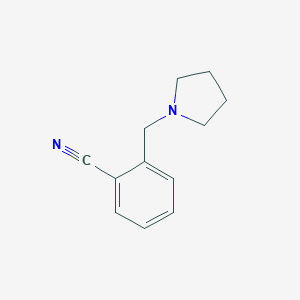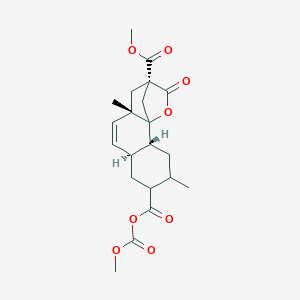![molecular formula C10H7N3O B148950 Imidazo[1,2-a]quinoxalin-4(5h)-one CAS No. 133307-45-6](/img/structure/B148950.png)
Imidazo[1,2-a]quinoxalin-4(5h)-one
Overview
Description
Imidazo[1,2-a]quinoxalin-4(5H)-one derivatives are a class of compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. These compounds are known for their roles as adenosine receptor antagonists, inhibitors of phosphodiesterases, and antimalarial agents, among other uses.
Synthesis Analysis
The synthesis of imidazo[1,2-a]quinoxalin-4(5H)-one derivatives involves various strategies. One approach includes the condensation of o-nitroaniline with glyoxylate followed by treatment with tosylmethyl isocyanide (TosMIC) reagent, leading to the formation of imidazo[1,5-a]quinoxalin-4-one derivatives . Another method involves the direct methylation of imidazo[1,2-a]pyridines and quinoxalin-2(1H)-ones using peroxides under metal-free conditions, which serves as both the radical initiator and methyl source . Additionally, iodine-mediated sp3 C–H amination has been used for the synthesis of benzo[4,5]imidazo[1,2-a]quinoxalines, providing a metal-free and scalable approach .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]quinoxalin-4(5H)-one derivatives is characterized by the presence of an imidazo ring fused to a quinoxaline moiety. The structural activity relationships (SAR) of these compounds have been explored, revealing that certain hydrophobic substitutions at specific positions can enhance their affinity for adenosine receptors . The X-ray crystal structure of a related compound, an imidazo[1,5-a]quinoxaline functioning as an irreversible Bruton's tyrosine kinase (BTK) inhibitor, has been determined, providing insights into the binding interactions within the target enzyme .
Chemical Reactions Analysis
Imidazo[1,2-a]quinoxalin-4(5H)-one derivatives undergo various chemical reactions that are crucial for their biological activity. For instance, the reaction of quinoxalin-2-ones with TosMIC reagent is a key step in the synthesis of imidazo[1,5-a]quinoxalin-4-ones, which is part of a new strategy for constructing this ring system . The direct methylation of these compounds using peroxides under metal-free conditions is another important reaction that contributes to the diversity of their chemical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]quinoxalin-4(5H)-one derivatives are influenced by their molecular structure and the substituents present on the rings. These properties are critical in determining their pharmacokinetic and pharmacodynamic profiles. For example, the introduction of alkyl, alkoxy, or halogen substituents can enhance the inhibitory activity of these compounds against cAMP phosphodiesterase and platelet aggregation . The presence of a methyl amino group at position 4 and a weakly hindered group at position 1 has been shown to be important for the inhibitory properties of these compounds against the PDE4 isoform .
Scientific Research Applications
Synthesis Techniques and Chemical Properties
- A new method for constructing imidazo[1,5-a]quinoxalin-4-ones, starting from 1,2-phenylenediamines, was developed using a reaction with TosMIC (tosylmethyl isocyanide) as a key step (Chen et al., 2001).
- Another research introduced a novel, efficient, and regiospecific method for constructing the imidazo[1,5-a]quinoxalin-4(5H)-one template, involving an intramolecular cyclization process (Norris et al., 2001).
Biological Activities and Potential Applications
- Imidazo[1,2-a]quinoxalines have been synthesized and evaluated for their inhibitory activities on phosphodiesterase (PDE4), showing potent properties and emphasizing the importance of specific molecular groups for activity (Deleuze-Masquéfa et al., 2004).
- Derivatives of imidazo[1,2-a]quinoxaline have been synthesized and assessed for their antiproliferative effects against various cancer cell lines, indicating their potential as anticancer agents (Kaneko et al., 2020).
Advanced Synthesis Approaches
- An iodine-mediated direct sp3 C–H amination reaction was used to synthesize benzo[4,5]imidazo[1,2-a]quinoxaline derivatives, offering a metal-free and scalable synthesis approach (Chen et al., 2020).
- An efficient strategy for constructing the imidazo[1,5-a]quinoxalin-4-one ring system was developed and applied to synthesize a potent Lck inhibitor, indicating its pharmaceutical relevance (Chen et al., 2004).
Mechanism of Action
Target of Action
Imidazo[1,2-a]quinoxalin-4(5h)-one primarily targets the A1-adenosine receptor . The A1-adenosine receptor is a G protein-coupled receptor involved in various physiological processes, including neurotransmission and myocardial oxygen consumption .
Mode of Action
The compound acts as an antagonist at the A1-adenosine receptor . This means it binds to the receptor and blocks its activation by adenosine, thereby inhibiting the receptor’s function .
Biochemical Pathways
The A1-adenosine receptor is part of the adenosine signaling pathway. By acting as an antagonist, Imidazo[1,2-a]quinoxalin-4(5h)-one disrupts this pathway, potentially leading to changes in neurotransmission and myocardial oxygen consumption .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to cross the blood-brain barrier . This suggests that Imidazo[1,2-a]quinoxalin-4(5h)-one may also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The antagonistic action of Imidazo[1,2-a]quinoxalin-4(5h)-one at the A1-adenosine receptor can lead to a variety of cellular effects. For example, it may alter neurotransmission, potentially affecting mood and cognition . It may also affect myocardial oxygen consumption, which could have implications for cardiovascular health .
Action Environment
The action of Imidazo[1,2-a]quinoxalin-4(5h)-one can be influenced by various environmental factors. For example, the presence of other drugs or substances that also target the A1-adenosine receptor could impact the compound’s efficacy . Additionally, factors such as pH and temperature could potentially affect the stability of the compound .
Future Directions
properties
IUPAC Name |
5H-imidazo[1,2-a]quinoxalin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-10-9-11-5-6-13(9)8-4-2-1-3-7(8)12-10/h1-6H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEOFXCKOQBQRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=NC=CN23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576583 | |
| Record name | Imidazo[1,2-a]quinoxalin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]quinoxalin-4(5h)-one | |
CAS RN |
133307-45-6 | |
| Record name | Imidazo[1,2-a]quinoxalin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Imidazo[1,2-a]quinoxalin-4(5H)-one in the context of excitatory amino acid receptors?
A1: Research has identified Imidazo[1,2-a]quinoxalin-4(5H)-one derivatives as potential antagonists for excitatory amino acid receptors, particularly the glycine site on the NMDA receptor complex []. This is significant because excessive activation of NMDA receptors, which are crucial for learning and memory, is implicated in neurological disorders like stroke and epilepsy.
Q2: How does the structure of Imidazo[1,2-a]quinoxalin-4(5H)-one relate to its activity at the glycine site of the NMDA receptor?
A2: While the provided research [] doesn't delve into the specific binding interactions, it highlights that the structure-activity relationship (SAR) for Imidazo[1,2-a]quinoxalin-4(5H)-one derivatives doesn't directly mirror that of kynurenic acids, which are known glycine site antagonists. This suggests a distinct mode of interaction with the receptor. Further research exploring the SAR of Imidazo[1,2-a]quinoxalin-4(5H)-one analogs is crucial for optimizing its affinity and selectivity for the glycine site.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(2-Hydroxyethoxymethyl)-5-[(3-phenylmethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B148893.png)





